N-(2-fluorobenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide
Description
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S/c20-15-5-2-1-4-13(15)11-21-17(24)12-6-7-14-16(10-12)22-19-23(18(14)25)8-3-9-26-19/h1-2,4-7,10H,3,8-9,11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWNCJSCCKFQMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CC=C4F)N=C2SC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorobenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazinoquinazoline core. Its empirical formula is , and it has a molecular weight of approximately 300.32 g/mol. The presence of the fluorobenzyl group is hypothesized to enhance its biological activity by improving lipophilicity and receptor binding affinity.
Research indicates that compounds with similar structures exhibit various mechanisms of action, including:
- Antitumor Activity : Many quinazoline derivatives have demonstrated cytotoxic effects against cancer cell lines. For instance, derivatives have shown IC50 values in the micromolar range against breast and colon cancer cell lines .
- Antibacterial Activity : Quinazoline derivatives have been evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. Some show significant inhibition zones and minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
- Inhibition of Cyclin-Dependent Kinases (CDKs) : Recent studies suggest that certain derivatives may inhibit CDK activity, which is crucial for cell cycle regulation and could be leveraged for antitumor therapies .
Biological Activity Data
Case Studies
- Antitumor Efficacy : A study synthesized several quinazoline derivatives and tested their efficacy against MCF7 and HCT116 cell lines. The results indicated that compounds with specific structural modifications exhibited enhanced cytotoxicity, suggesting a structure-activity relationship (SAR) that could guide future drug design .
- Antibacterial Properties : Another investigation focused on the antibacterial activity of quinazoline derivatives against various pathogens. The study found that certain compounds were effective against resistant strains of bacteria, indicating their potential as new antimicrobial agents .
- CDK Inhibition Studies : A recent research effort highlighted the design and synthesis of quinazoline derivatives aimed at inhibiting CDKs. The findings suggested that these compounds could serve as promising candidates for further development in cancer therapeutics due to their selective inhibition profiles .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a thiazinoquinazoline core, which is known for its ability to interact with various biological targets. Its molecular formula is C₁₄H₁₃FN₄O₂S, with a molecular weight of approximately 334.35 g/mol. The presence of the fluorobenzyl group enhances its lipophilicity and may influence its pharmacokinetic properties.
Anticancer Activity
Research has indicated that derivatives of thiazinoquinazolines exhibit notable anticancer properties. For instance, compounds structurally related to N-(2-fluorobenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide have shown cytotoxic effects against various cancer cell lines. A study highlighted that similar compounds demonstrated significant inhibition of cell growth in colon cancer and melanoma cell lines with GI50 values ranging from 0.25 to 0.69 μM .
Antibacterial and Antifungal Activity
Thiazinoquinazolines are also recognized for their antibacterial and antifungal properties. The incorporation of thiazole and thiadiazole fragments into the molecular structure has been linked to enhanced antimicrobial activity. For example, compounds derived from similar scaffolds have shown effectiveness against Mycobacterium smegmatis and Candida albicans .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, thiazine derivatives have been noted for their ability to inhibit elastase and other proteolytic enzymes, which are implicated in various pathological conditions including inflammation and cancer progression .
Case Study 1: Anticancer Efficacy
In a comprehensive screening by the National Cancer Institute (NCI), several thiazinoquinazoline derivatives were evaluated against a panel of 60 human cancer cell lines. Notably, certain derivatives exhibited promising anticancer activity with specific focus on their structure-activity relationship (SAR). The modification of the amino substituents was found to significantly impact the cytotoxicity profile .
Case Study 2: Antimicrobial Screening
A series of thiazine derivatives were synthesized and tested for antimicrobial activity against both bacterial and fungal strains. Among these compounds, some demonstrated MIC values as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating their potential as future therapeutic agents against tuberculosis .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
The thiazino[2,3-b]quinazoline core distinguishes this compound from other heterocyclic systems. Key analogs include:
Triazino[2,3-c]quinazolin-2-ones ()
- Core Structure : Triazine fused to quinazoline.
- Substituents : Varied groups (e.g., 9-fluoro, 10-chloro, 4-methoxyphenyl).
- Properties : High thermal stability (melting points >300°C) and demonstrated antimicrobial activity. The sulfur atom in the thioxo group may contribute to redox activity or metal chelation, enhancing bioactivity .
Thieno[2,3-c]quinoline Derivatives ()
- Example: Hexahydrobenzo[f]thieno[2,3-c]quinoline hydrochloride.
- Core Structure: Thiophene fused to quinoline.
Comparison: The thiazinoquinazoline core of the target compound may provide a balance between rigidity and solubility compared to triazine or thiophene-fused systems.
Substituent Effects
N-(3,4-dimethoxybenzyl)-6-oxo-thiazinoquinazoline-9-carboxamide ()
- Substituent : 3,4-dimethoxybenzyl.
Fluorinated vs. Chlorinated Derivatives ()
- Fluorine : Introduces electronegativity and lipophilicity, improving membrane permeability and target binding.
- Chlorine : Larger atomic size may sterically hinder interactions but enhance halogen bonding.
Comparison : The 2-fluorobenzyl group in the target compound likely optimizes both electronic and steric effects for target engagement compared to bulkier substituents like 4-methoxyphenyl or chloro groups.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Impact on Properties
| Substituent | Electronic Effect | Lipophilicity (LogP)* | Bioactivity Example |
|---|---|---|---|
| 2-fluorobenzyl | Electronegative | Moderate-high | Target-specific binding |
| 3,4-dimethoxybenzyl | Electron-donating | Moderate | Solubility enhancement |
| 4-chlorophenyl | Halogen bonding | High | Antimicrobial potency |
*Estimated based on substituent characteristics.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for synthesizing N-(2-fluorobenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide?
- Methodological Answer :
- Step 1 : Start with a quinazolinone scaffold (e.g., 6-oxo-tetrahydrothiazinoquinazoline) and functionalize the 9-position with a carboxamide group via nucleophilic substitution or coupling reactions.
- Step 2 : Introduce the 2-fluorobenzyl moiety via reductive amination or alkylation under anhydrous conditions (e.g., using DMF as solvent and NaBH₃CN as reducing agent) .
- Step 3 : Optimize reaction conditions (e.g., ethanol or ethyl acetate as solvents, 60–80°C, 12–24 hours) to achieve yields >70%, as demonstrated for analogous carboxamide derivatives .
- Key Validation : Monitor purity via TLC/HPLC and confirm structural integrity using H NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and LC-MS (m/z = [M+H]⁺) .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer :
- Spectroscopic Techniques :
- IR Spectroscopy : Identify characteristic peaks for C=O (1670–1720 cm⁻¹), C-F (1100–1250 cm⁻¹), and NH/amide bonds (3200–3350 cm⁻¹) .
- H/C NMR : Analyze aromatic protons (δ 6.8–8.2 ppm), fluorobenzyl methylene (δ 4.5–5.0 ppm), and carboxamide NH (δ 10–12 ppm) .
- Mass Spectrometry : Use LC-MS (ESI+) to confirm molecular weight (e.g., m/z = 425.5 for C₂₂H₂₃N₃O₄S analogs) and detect fragmentation patterns .
- Elemental Analysis : Compare calculated vs. experimental C/H/N/S percentages (e.g., ±0.3% tolerance) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer :
- Bioluminescence Inhibition Assay : Adapt protocols from marine bacteria (e.g., Photobacterium leiognathus), where compound dilutions (1–100 µM) are incubated with bacterial suspensions. Measure luminescence inhibition at 25°C over 10–18 hours to assess acute/chronic toxicity .
- Antimicrobial Testing : Use agar diffusion or microbroth dilution (MIC) against Gram-positive/negative strains, referencing triazinoquinazoline derivatives with IC₅₀ values <50 µM .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Modify the fluorobenzyl group (e.g., 3-F, 4-Cl, or 2,6-diF analogs) to assess electronic/steric effects on target binding. Compare yields and bioactivity (e.g., 2,6-diF derivatives in showed 45% yield but enhanced activity).
- Scaffold Hybridization : Fuse with triazino or thiadiazole rings (e.g., as in ) to enhance π-π stacking or hydrogen bonding.
- Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, logP) with activity trends .
Q. How should researchers address contradictions in bioactivity data across different assay conditions?
- Methodological Answer :
- Control Standardization : Include positive controls (e.g., fluoroquinolones for antimicrobial assays) and normalize data to solvent/DMSO effects .
- Statistical Validation : Apply ANOVA/Tukey tests to compare replicates. For example, if luminescence inhibition varies ±15%, increase sample size (n ≥ 6) and use stricter significance thresholds (p < 0.01) .
- Mechanistic Follow-Up : Use SPR or ITC to measure direct target binding, resolving false positives from assay artifacts .
Q. What computational strategies can predict binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with SMILES strings (e.g., from ) to model interactions with enzymes like dihydrofolate reductase or bacterial topoisomerases.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes (RMSD < 2.0 Å).
- QSAR Modeling : Train models with descriptors (e.g., polar surface area, H-bond donors) from analogs in to prioritize synthetic targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
